Cas no 946779-31-3 (2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid)
2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid, 2-amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-
- 946779-31-3
- 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- AKOS025261054
- EN300-651434
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- Inchi: 1S/C13H19NO2S/c1-13(2,3)7-4-5-8-9(6-7)17-11(14)10(8)12(15)16/h7H,4-6,14H2,1-3H3,(H,15,16)
- InChI Key: LZEIRTNUTPEQDN-UHFFFAOYSA-N
- SMILES: C12CC(C(C)(C)C)CCC=1C(C(O)=O)=C(N)S2
Computed Properties
- Exact Mass: 253.11365002g/mol
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- Density: 1.225±0.06 g/cm3(Predicted)
- Boiling Point: 423.2±45.0 °C(Predicted)
- pka: 5.68±0.40(Predicted)
2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-651434-0.05g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-651434-0.1g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-651434-0.25g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-651434-0.5g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-651434-1.0g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-651434-2.5g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-651434-5.0g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-651434-10.0g |
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
946779-31-3 | 10g |
$2024.0 | 2023-05-25 |
2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Introduction to 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS No. 946779-31-3)
2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is a structurally complex organic compound belonging to the benzo[b]thiophene class, characterized by its fused aromatic ring system containing both sulfur and nitrogen heteroatoms. This compound has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural motifs and potential biological activities. The presence of an amino group at the 2-position and a tert-butyl substituent at the 6-position introduces specific steric and electronic properties that make it a valuable scaffold for drug discovery and material science applications.
The CAS No. 946779-31-3 uniquely identifies this molecule in scientific literature and databases, facilitating accurate referencing and synthesis. The benzo[b]thiophene core is a well-documented pharmacophore in medicinal chemistry, often found in bioactive natural products and synthetic drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for developing novel therapeutic agents. The tert-butyl group enhances lipophilicity and metabolic stability, while the amino group provides opportunities for further functionalization via coupling reactions or salt formation.
Recent advancements in computational chemistry have enabled the rapid screening of such heterocyclic compounds for their pharmacological potential. Molecular modeling studies suggest that 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid may exhibit inhibitory activity against various enzymes implicated in inflammatory and neurodegenerative diseases. For instance, preliminary docking simulations have shown favorable binding interactions with cyclooxygenase (COX) enzymes, which are key targets in nonsteroidal anti-inflammatory drug (NSAID) development.
In parallel, synthetic methodologies have been refined to streamline the preparation of this compound. Modern catalytic approaches, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have improved yield and purity profiles. These techniques are particularly valuable for producing enantiomerically pure forms of the compound, which are often required for optimal biological activity. The synthesis also benefits from green chemistry principles, with efforts focused on minimizing solvent use and hazardous waste generation.
The tetrahydrobenzo[b]thiophene moiety contributes to the compound’s rigid aromatic framework while allowing for conformational flexibility due to the saturated ring system. This balance between rigidity and flexibility is critical for optimizing binding affinity to biological targets. Additionally, the carboxylic acid functionality at the 3-position provides a handle for further derivatization, enabling the creation of ester or amide analogs with tailored physicochemical properties.
Current research is exploring the potential of 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid as a precursor for more complex molecules via palladium-catalyzed C-H activation or directed ortho-metalation strategies. These transformations open doors to structurally diverse derivatives that could exhibit enhanced efficacy or reduced side effects compared to existing treatments. The tert-butyl group’s steric bulk may also serve as a protective group during synthetic steps, allowing selective functionalization at other positions without unintended side reactions.
Evaluation of this compound’s pharmacokinetic profile is another area of active investigation. In vitro studies have begun to assess its solubility, stability under physiological conditions, and potential metabolic pathways. These data are crucial for predicting its behavior in vivo and guiding formulation development. Furthermore, preclinical toxicity assessments are underway to ensure safety before moving into human trials. The combination of structural optimization based on computational predictions with experimental validation represents a robust approach to discovering novel bioactive molecules.
The broader significance of this compound lies in its contribution to expanding the chemical space available for drug discovery. By incorporating unique structural elements such as fused heterocycles and bulky substituents, 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid challenges existing paradigms in medicinal chemistry by providing alternative scaffolds with distinct biological activities. As research progresses, CAS No. 946779-31-3 will continue to serve as a reference point for scientists exploring new therapeutic avenues.
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